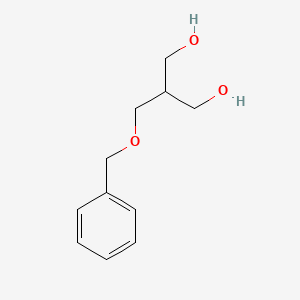
2-((Benzyloxy)methyl)propane-1,3-diol
Übersicht
Beschreibung
“2-((Benzyloxy)methyl)propane-1,3-diol” is a chemical compound with the CAS Number: 117087-18-0 . It has a molecular weight of 196.25 . The compound is typically stored in a dry room at normal temperature . It appears as a white to pale-yellow to yellow-brown sticky oil to semi-solid or solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of an important chiral intermediate was efficiently achieved from the commercially available, inexpensive, and simple 2-(hydroxymethyl)-1,3-propanediol using lipase-catalyzed enantioselective hydrolysis as a key reaction .Molecular Structure Analysis
The InChI code for “2-((Benzyloxy)methyl)propane-1,3-diol” is 1S/C11H16O3/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-((Benzyloxy)methyl)propane-1,3-diol” is a white to pale-yellow to yellow-brown sticky oil to semi-solid or solid . It has a molecular weight of 196.25 . The compound is typically stored in a dry room at normal temperature .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Identification
“2-((Benzyloxy)methyl)propane-1,3-diol” is a chemical compound with the CAS Number: 117087-18-0. It has a molecular weight of 196.25 and its linear formula is C11H16O3 . The physical form of this compound can range from white to pale-yellow to yellow-brown sticky oil to semi-solid or solid .
Glycerol Transformation
This compound is related to glycerol, a three-carbon feedstock that is obtained as a by-product in large quantities during biodiesel production . Glycerol can be transformed into high-value tonnage chemicals through sustainable processes such
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Relevant Papers Relevant papers related to “2-((Benzyloxy)methyl)propane-1,3-diol” include studies on its synthesis and safety data sheets . These papers provide valuable insights into the properties and potential applications of the compound.
Eigenschaften
IUPAC Name |
2-(phenylmethoxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRWMXZIGBWCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437167 | |
| Record name | 2-benzyloxymethyl-propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117087-18-0 | |
| Record name | 2-[(Phenylmethoxy)methyl]-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117087-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-benzyloxymethyl-propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-((Benzyloxy)methyl)propane-1,3-diol in the synthesis of the bisphosphonate alkylating agent described in the research?
A1: 2-((Benzyloxy)methyl)propane-1,3-diol serves as a key intermediate in the multi-step synthesis of the novel bisphosphonate alkylating agent, tetraisopropyl {2-[(mesyloxy)methyl]propane-1,3-diyl}bis(oxymethylene)bisphosphonate. [] The synthesis starts with diethyl 2,2-bis(hydroxymethyl)malonate, which undergoes decarbethoxylation to form a 1,3-dioxane derivative. 2-((Benzyloxy)methyl)propane-1,3-diol is then introduced via chloromethylation, followed by an Arbuzov reaction with triisopropyl phosphite to ultimately yield the desired bisphosphonate building block. [] This building block is then used to alkylate various nucleobases to generate potential antiviral or cytostatic agents.
Q2: Did the resulting bisphosphonate compounds synthesized using this method demonstrate any antiviral or cytostatic activity?
A2: While the synthetic pathway utilizing 2-((Benzyloxy)methyl)propane-1,3-diol successfully produced novel bisphosphonate derivatives of purines and pyrimidines, these compounds did not exhibit detectable antiviral or cytostatic activity in the study's assays. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

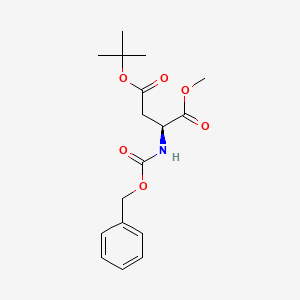
![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)
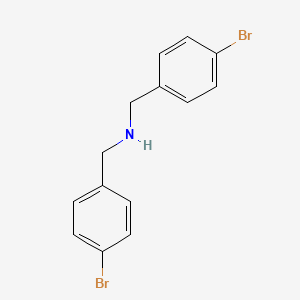
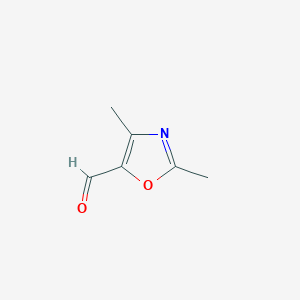

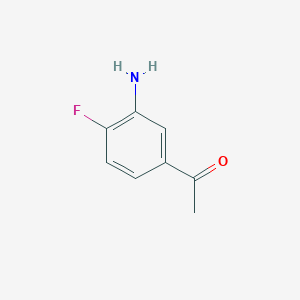
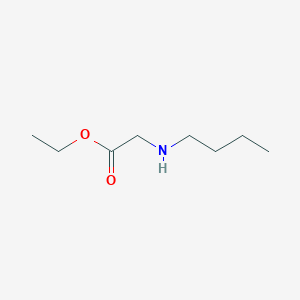

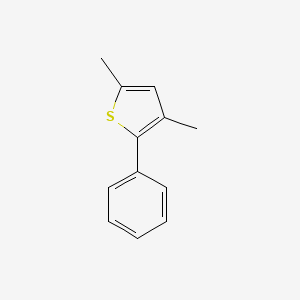

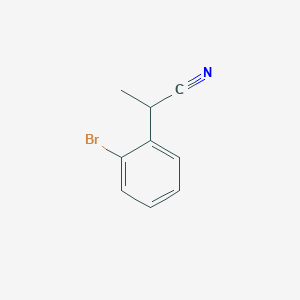
![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)
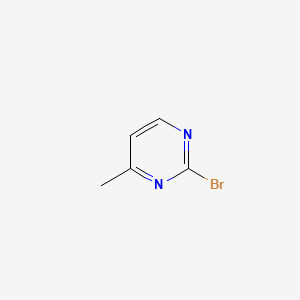
![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)